(2Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide
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Overview
Description
The compound “(2Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide” is a complex organic molecule that features a pyrazole ring and an indole ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by the introduction of the indole moiety through a coupling reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex molecules may involve multi-step synthesis processes, often carried out in batch reactors. The scalability of the synthesis process is crucial, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is necessary to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole and indole rings are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound could be studied for its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and potential biological activities make them valuable for various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-indole derivatives, which share structural features and may exhibit comparable biological activities. Examples include:
- (2Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide
- (2Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and indole rings. These structural features may confer distinct biological activities and reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C20H18N6O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C20H18N6O2S/c1-12-16(19(28)26(25(12)2)13-8-4-3-5-9-13)22-20(29)24-23-17-14-10-6-7-11-15(14)21-18(17)27/h3-11,21,27H,1-2H3,(H,22,29) |
InChI Key |
HASQSUKNWAKCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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